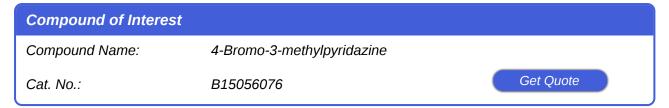


## An In-depth Technical Guide to 4-Bromo-3methylpyridazine

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For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a summary of the known chemical properties, synthetic applications, and biological relevance of **4-Bromo-3-methylpyridazine**. The available data on this heterocyclic compound is currently limited, and this document reflects the extent of information found in publicly accessible scientific literature and patent documents.

### **Chemical Properties**

Quantitative data regarding the physicochemical properties of **4-Bromo-3-methylpyridazine** is not extensively documented. The following table summarizes the available information.



Property	Value	Source
Molecular Formula	C5H5BrN2	N/A
Molecular Weight	173.01 g/mol	N/A
CAS Number	1416373-61-9, 1895298-06-2	[1]
Appearance	Brown solid	[2]
Melting Point	No data available	
Boiling Point	No data available	_
Solubility	No data available	
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[3]

## **Reactivity and Synthesis**

**4-Bromo-3-methylpyridazine** is a substituted pyridazine that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom on the pyridazine ring makes it amenable to various cross-coupling reactions, a common strategy in the synthesis of complex molecules.

# Experimental Protocol: Synthesis of tert-Butyl N-[1-(3-methylpyridazin-4-yl)pyrazol-4-yl]carbamate

A key application of **4-Bromo-3-methylpyridazine** is in the synthesis of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors. The following protocol details a coupling reaction to form a precursor to these inhibitors, as described in patent literature.

Reaction Scheme:





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Figure 1: Synthesis of a SARM1 inhibitor precursor.

#### Materials:

- tert-Butyl N-(1H-pyrazol-4-yl)carbamate (0.2 g, 1 mmol)
- 4-bromo-3-methylpyridazine (0.38 g, 2 mmol)
- K<sub>3</sub>PO<sub>4</sub> (0.7 g, 3.3 mmol)
- Cul (0.2 g, 1 mmol)
- N,N'-dimethyl-1,2-cyclohexanediamine (0.16 g, 1 mmol)
- DMF (10 mL)
- H<sub>2</sub>O
- EtOAc (Ethyl Acetate)

#### Procedure:

To a suitable reaction vessel, add tert-butyl N-(1H-pyrazol-4-yl)carbamate, 4-bromo-3-methylpyridazine, K₃PO₄, CuI, and N,N'-dimethyl-1,2-cyclohexanediamine in DMF.



- Stir the mixture at 90 °C under a nitrogen atmosphere for 2 hours.
- After the reaction is complete, quench the mixture with 20 mL of H<sub>2</sub>O.
- Extract the aqueous mixture with 50 mL of EtOAc three times.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Microwave-assisted synthesis methods have also been suggested to improve the yields of reactions involving **4-bromo-3-methylpyridazine**.

## **Biological Activity**

The primary documented biological relevance of **4-Bromo-3-methylpyridazine** is as a building block for the synthesis of SARM1 inhibitors. SARM1 is a key mediator of regulated axonal degeneration, and its inhibition is a therapeutic strategy for various neurodegenerative diseases and injuries.

Derivatives synthesized from **4-Bromo-3-methylpyridazine** have shown inhibitory activity against SARM1 with IC<sub>50</sub> values in the nanomolar range. The specific biological activity is conferred by the final molecule, with the **4-Bromo-3-methylpyridazine** core serving as a scaffold for further chemical modifications.

The following diagram illustrates the logical relationship between **4-Bromo-3-methylpyridazine** and its therapeutic potential.



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Figure 2: Pathway from chemical precursor to therapeutic application.

## **Spectroscopic Data**



Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Bromo-3-methylpyridazine** are not readily available in the searched literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

#### Conclusion

**4-Bromo-3-methylpyridazine** is a valuable heterocyclic building block, particularly in the field of medicinal chemistry for the development of SARM1 inhibitors. While comprehensive data on its physicochemical properties and spectroscopic characterization are sparse, its utility in synthetic chemistry is evident from recent patent literature. Further research into this compound is warranted to fully elucidate its chemical profile and expand its applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3-methylpyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15056076#4-bromo-3-methylpyridazine-chemical-properties]

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